1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its bromophenyl group, cyclopropyl ring, and triazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-bromobenzonitrile with cyclopropylamine to form an intermediate, which is then cyclized under acidic conditions to yield the triazole core. The carboxylic acid group is introduced through subsequent functional group transformations.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced to form a corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Bromophenol derivatives.
Reduction: Triazole-based amines.
Substitution: Alkylated or arylated triazoles.
Scientific Research Applications
1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can bind to receptors or enzymes, modulating their activity, while the triazole ring can participate in hydrogen bonding and other interactions. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(4-bromophenyl)-5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of bromophenyl and cyclopropyl groups attached to the triazole core. Similar compounds include:
1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropyl group.
5-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Lacks the bromophenyl group.
1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Has a methyl group instead of cyclopropyl.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-cyclopropyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O2/c13-8-3-5-9(6-4-8)16-11(7-1-2-7)10(12(17)18)14-15-16/h3-7H,1-2H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWYZSYLNDCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=NN2C3=CC=C(C=C3)Br)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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